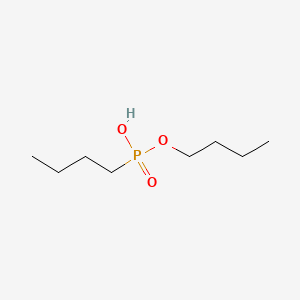

Butanphosphonsaurebutylester

Description

Structure

3D Structure

Properties

CAS No. |

53396-57-9 |

|---|---|

Molecular Formula |

C8H19O3P |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

butoxy(butyl)phosphinic acid |

InChI |

InChI=1S/C8H19O3P/c1-3-5-7-11-12(9,10)8-6-4-2/h3-8H2,1-2H3,(H,9,10) |

InChI Key |

WCVSRFBEIOHADI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(CCCC)O |

Origin of Product |

United States |

Synthetic Methodologies for Butylphosphonic Acid Butyl Ester and Analogues

Esterification Reactions for Butylphosphonate Synthesis

Esterification represents a fundamental and widely employed strategy for the synthesis of butylphosphonate esters. This approach involves the reaction of a phosphonic acid or its derivatives with an alcohol, in this case, butanol, to form the corresponding ester.

Classical Esterification Routes (e.g., Butanol with Phosphoric Acid/Phosphorus Oxychloride)

Traditional methods for synthesizing dibutyl butylphosphonate often involve the reaction of butanol with phosphorus oxychloride or phosphoric acid under controlled conditions. smolecule.com Another classical approach involves the direct esterification of phosphonic acid with butanol, which may be catalyzed by an acid such as sulfuric acid. smolecule.com These methods, while established, can sometimes require harsh conditions and may not always offer high selectivity, particularly when monoesters are the target. For instance, the chlorination of butylphosphonic acid esters can be achieved using reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).

Selective Mono- and Diesterification Protocols for Butylphosphonic Acid

The selective synthesis of either mono- or dibutyl esters of butylphosphonic acid presents a significant challenge due to the potential for simultaneous formation of both products. nih.gov Recent research has focused on developing highly selective protocols to address this.

One effective method involves the use of triethyl orthoacetate as both a reagent and a solvent. nih.govresearchgate.netnih.gov A crucial finding is the significant influence of temperature on the reaction's outcome. nih.govresearchgate.netnih.gov For example, the esterification of butylphosphonic acid with triethyl orthoacetate at 30°C selectively yields the monoethyl butylphosphonate. nih.gov Conversely, increasing the reaction temperature to 90°C leads to the exclusive formation of the diethyl butylphosphonate. nih.govmdpi.com This temperature-dependent selectivity provides a straightforward and efficient route to either the mono- or di-ester with high yields. nih.govresearchgate.netnih.gov

The preparative esterification of butylphosphonic acid using this method has been shown to be highly efficient, with both the monoester and diester being obtained in yields of up to 98%. mdpi.com This methodology has been successfully applied to various alkylphosphonic acids, demonstrating its broad applicability. mdpi.com

Another approach to selective monoesterification involves the use of ionic liquids, such as [bmim][BF4], under microwave irradiation. nih.govmdpi.com This method has been shown to favor the formation of monoesters of various alkylphosphonic acids, including butylphosphonic acid, when reacted with different alcohols. nih.govmdpi.com However, butylphosphonic acid was found to be less reactive in this series compared to other alkylphosphonic acids. nih.govmdpi.com

The following table summarizes the temperature's influence on the selectivity of the esterification of butylphosphonic acid with triethyl orthoacetate. mdpi.com

| Temperature (°C) | Conversion (%) | Monoester Yield (%) | Diester Yield (%) |

| 30 | >99 | 98 | 0 |

| 40 | >99 | 95 | 4 |

| 50 | >99 | 85 | 14 |

| 60 | >99 | 67 | 32 |

| 70 | >99 | 40 | 59 |

| 80 | >99 | 11 | 88 |

| 90 | >99 | 1 | 98 |

| 100 | >99 | 1 | 90 (decomposition) |

Transesterification Processes for Alkoxy Group Exchange

Transesterification offers an alternative route for modifying the alkoxy groups of phosphonate (B1237965) esters. nih.gov This process involves the exchange of an existing alkoxy group with a different one, driven by the reaction with another alcohol. For example, dibutyl phosphate (B84403) can undergo transesterification with other alcohols to produce dibutyl butylphosphonate. smolecule.com Metal ion-catalyzed alcoholysis has also been shown to be an effective strategy for the transesterification of organophosphate esters. dtic.mil

Michaelis-Becker Reaction in Butylphosphonate Formation

The Michaelis-Becker reaction is a well-established method for the formation of a carbon-phosphorus bond, leading to the synthesis of alkylphosphonates. researchgate.net The reaction involves the treatment of a hydrogen phosphonate with a base, followed by a nucleophilic substitution of the resulting phosphite (B83602) anion on an alkyl halide. wikipedia.org

In the context of butylphosphonate synthesis, this would typically involve the reaction of a dialkyl hydrogen phosphonate with a base, followed by reaction with a butyl halide (e.g., butyl bromide or butyl chloride). While effective, the yields of the Michaelis-Becker reaction can sometimes be lower than those of the related Michaelis-Arbuzov reaction. wikipedia.org The introduction of a di-tert-butyl phosphonate group has been achieved through the reaction of di-tert-butyl phosphite with a benzyl (B1604629) halide, which is a variation of the Michaelis-Becker reaction. nih.govbeilstein-journals.org Recent advancements have explored copper-catalyzed, enantioconvergent radical versions of this reaction to synthesize chiral alkyl phosphorous compounds. sustech.edu.cn

Arbuzov Reaction in the Synthesis of Alkylphosphonic Acid Esters

The Michaelis-Arbuzov reaction, often simply called the Arbuzov reaction, is a cornerstone in organophosphorus chemistry for the synthesis of phosphonates. organic-chemistry.orgwikipedia.org This reaction involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate. organic-chemistry.orgwikipedia.orgresearchgate.net The mechanism initiates with the nucleophilic attack of the phosphorus atom of the phosphite on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This is followed by the dealkylation of the intermediate by the halide ion to yield the final phosphonate product. organic-chemistry.orgwikipedia.org

For the synthesis of butylphosphonic acid esters, a trialkyl phosphite would be reacted with a butyl halide. For example, reacting tributyl phosphite with 1-bromobutane (B133212) at elevated temperatures (145-150°C) can produce dibutyl butylphosphonate. google.com This reaction is widely used due to its versatility and the ready availability of the starting materials. wikipedia.org The Arbuzov reaction can also be performed under solvent- and catalyst-free conditions using flow chemistry, offering a more sustainable approach. acs.orgresearchgate.net

Novel Synthetic Approaches for Butylphosphonate Esters

Research continues to explore new and improved methods for the synthesis of butylphosphonate esters. One such approach involves the condensation of alcohols with methyl phosphonates, followed by selective demethylation, which has proven to be a general and high-yield method. google.comgoogle.com

Another novel strategy utilizes phosphonylaminium salts for the synthesis of mixed n-alkylphosphonate diesters. mdpi.com This methodology avoids common issues such as the need for deprotonation of the nucleophile or complex reagents. mdpi.com Furthermore, the synthesis of a novel diether phosphonoglycerol, an analogue of phosphatidylglycerol, has been reported, starting from dimethyl 3,4-bis(benzoyloxy)butylphosphonate. nih.gov This highlights the ongoing development of synthetic routes to access structurally diverse phosphonate esters with specific functionalities.

Catalytic Strategies for Esterification

The esterification of phosphonic acids is a common and effective method for producing their corresponding esters, including butylphosphonic acid butyl ester. This process typically involves the reaction of a phosphonic acid with an alcohol in the presence of a catalyst. smolecule.com Aromatic phosphonic acids, in particular, have been identified as highly active and heat-stable esterification catalysts, especially for high-temperature reactions exceeding 200°C. google.com

One prominent approach is the direct esterification of phosphonic acid with butanol, often catalyzed by a strong acid like sulfuric acid. smolecule.com Another method involves the reaction of butyl chloride with phosphorus trichloride, followed by hydrolysis. smolecule.com The Arbuzov reaction, a cornerstone in organophosphorus chemistry, provides a versatile route for synthesizing phosphonate esters. This reaction involves the nucleophilic substitution of an alkyl halide, such as butyl iodide, with a trialkyl phosphite, like tributyl phosphite. google.com The reaction of tertiary phosphites with alkyl iodides in acetonitrile (B52724) has been studied, indicating that both steric and electronic effects influence the reaction rates. oregonstate.edu

The use of orthoesters as alkoxy group donors has been explored for the selective esterification of phosphonic acids. nih.gov For instance, triethyl orthoacetate has been identified as an effective reagent and solvent for these transformations. nih.gov The reaction temperature plays a crucial role in determining the product selectivity, with mono- or diesters being formed exclusively depending on the conditions. nih.gov

Catalytic hydrogenolysis is another strategy, particularly for deprotecting dibenzyl phosphonates to yield phosphonic acids, which can then be esterified. beilstein-journals.org Palladium on charcoal is a commonly used catalyst for this purpose. beilstein-journals.org

The following table summarizes various catalytic strategies for the synthesis of phosphonate esters.

| Catalyst/Reagent | Reactants | Product Type | Key Features |

| Aromatic Phosphonic Acids | Organic Carboxylic Acid, Alcohol | Ester | High activity and thermal stability, suitable for high-temperature reactions. google.com |

| Sulfuric Acid | Phosphonic Acid, Butanol | Butylphosphonic Acid Butyl Ester | Direct esterification method. smolecule.com |

| Trialkyl Phosphite | Alkyl Halide | Phosphonate Ester | Arbuzov reaction, a fundamental method in organophosphorus chemistry. google.com |

| Triethyl Orthoacetate | Phosphonic Acid | Mono- or Diester | Selective esterification controlled by reaction temperature. nih.gov |

| Palladium on Charcoal | Dibenzyl Phosphonate | Phosphonic Acid | Catalytic hydrogenolysis for deprotection. beilstein-journals.org |

| Trifluoromethanesulfonic acid (TfOH) | Phosphonate Esters | Phosphonic Acids | Catalyzes hydrolysis of various phosphonates. acs.org |

| Dicyclohexylcarbodiimide (DCC) | Phosphonic Acid, Alcohol | Phosphonate Ester | Used in condensation reactions, but can require forcing conditions. google.com |

Green Chemistry Principles in Butylphosphonate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to minimize environmental impact. rsc.orgrsc.orguef.fi These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-free reactions, often facilitated by grinding or microwave irradiation, represent a significant green synthetic strategy. rsc.orgacgpubs.org For example, the synthesis of α-hydroxyphosphonates has been achieved with high yields in minutes by grinding aldehydes and diethylphosphite with a catalyst like piperazine (B1678402) at room temperature. acgpubs.org The use of water as a solvent is another key aspect of green phosphonate chemistry. rsc.org

The development of biosourced and reusable catalysts is also a major focus. mdpi.com "Eco-catalysts" derived from zinc-hyperaccumulating plants have been successfully used to promote the hydrophosphonylation of aldehydes under solventless conditions. mdpi.com These catalysts, rich in mixed zinc-magnesium and iron-magnesium oxides, demonstrate high catalytic activity and can be recovered and reused multiple times. mdpi.com

The quest for greener phosphonate chemistry is driven by the need to reduce phosphorus discharge into the environment and to develop more sustainable manufacturing processes. rsc.orguef.fi

Here is a table highlighting green chemistry approaches in phosphonate synthesis:

| Green Chemistry Approach | Example | Advantages |

| Solvent-free Synthesis | Grinding aldehydes and diethylphosphite with piperazine. acgpubs.org | Reduced solvent waste, faster reaction times, high yields. acgpubs.org |

| Use of Water as Solvent | Various phosphonate syntheses. rsc.org | Environmentally benign, readily available. |

| Biosourced Catalysts | "Eco-MgZnOx" from zinc-hyperaccumulating plants. mdpi.com | Renewable source, reusable, promotes reactions under mild conditions. mdpi.com |

| Catalyst-free Synthesis | Ultrasound-assisted synthesis of α-aminophosphonates. rsc.org | Avoids the use of potentially toxic or expensive catalysts. rsc.org |

Mechanistic Investigations of Butylphosphonate Esterification Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of butylphosphonic acid butyl ester and its analogs.

Intermediate Species Identification in Reaction Sequences

Several studies have focused on identifying the key intermediates in phosphonate esterification reactions. In the esterification of phosphonic acids with triethyl orthoacetate, a 1,1-diethoxyethyl ester of the phosphonic acid is formed as an intermediate at lower temperatures, leading to the monoester. nih.govresearchgate.net At higher temperatures, this intermediate can lead to the formation of diesters or stable pyrophosphonates, which are then also converted to diesters. nih.govresearchgate.net The structure of these pyrophosphonate intermediates has been investigated using ³¹P NMR spectroscopy. researchgate.net

In the context of the Arbuzov reaction, the mechanism involves a quasi-phosphonium salt intermediate. beilstein-journals.orgnih.gov When using bromotrimethylsilane (B50905) for the dealkylation of dialkyl phosphonates, a disilylated phosphonate intermediate is formed. beilstein-journals.orgnih.gov The reaction proceeds through an oxophilic silylation of the phosphoryl oxygen. beilstein-journals.orgnih.gov

The hydrolysis of phosphonate esters under acidic conditions is believed to proceed through phosphorane intermediates. acs.org In the synthesis of oligonucleotides using the H-phosphonate method, the activation of ethyl H-phosphonate with diphenylchlorophosphate can lead to the formation of bis(diethyl) pyro-di-H-phosphonate as a reactive intermediate. researchgate.net

Influence of Reaction Parameters on Selectivity and Yield

Reaction parameters such as temperature, solvent, and catalyst concentration have a significant impact on the selectivity and yield of butylphosphonate esterification.

Temperature: As mentioned earlier, temperature is a critical factor in the selective esterification of phosphonic acids with orthoesters. nih.gov Lower temperatures (e.g., 30°C) favor the formation of monoesters, while higher temperatures lead to diesters. nih.govresearchgate.net In the Arbuzov reaction, prolonged heating may be necessary, especially with sterically hindered phosphites.

Solvent: The choice of solvent can influence the reaction pathway. In the Arbuzov reaction, acetonitrile is a common solvent, and its use can affect the rate-determining step. Nonpolar solvents are used in some preparations of alkyl phosphinic acid esters to facilitate subsequent alkylation steps without prior separation. google.com

Catalyst and Reagent Concentration: The concentration of reactants and catalysts can markedly affect the yield. For instance, in the condensation of benzylphosphonic acid with alcohols using DIAD and triphenylphosphine, increasing the equivalents of the alcohol significantly improves the yield of the desired diester. google.com The use of an excess of reagents like bromotrimethylsilane is often necessary to ensure the complete conversion of dialkyl phosphonates to their disilylated intermediates. beilstein-journals.orgnih.gov

The following table summarizes the influence of key reaction parameters:

| Parameter | Influence on Reaction | Example |

| Temperature | Controls selectivity between mono- and diester formation. | Esterification with triethyl orthoacetate: 30°C for monoesters, higher temperatures for diesters. nih.govresearchgate.net |

| Solvent | Affects reaction rates and pathways. | Acetonitrile is a common solvent for the Arbuzov reaction, influencing the rate-determining step. |

| Reactant Concentration | Impacts product yield. | Increasing alcohol equivalents in the condensation of benzylphosphonic acid improves diester yield. google.com |

| Catalyst Type | Determines the reaction mechanism and efficiency. | Aromatic phosphonic acids are effective high-temperature esterification catalysts. google.com |

Advanced Analytical Characterization of Butylphosphonic Acid Butyl Ester Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of butylphosphonic acid butyl ester. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the compound's atomic connectivity, functional groups, and mass.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of butylphosphonic acid butyl ester in solution. Analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The structure of butylphosphonic acid butyl ester contains three distinct butyl chains—two ester groups and one phosphonate (B1237965) group—leading to a complex but interpretable spectrum. The signals are expected in the upfield region, characteristic of aliphatic protons. Key expected signals include triplets for the terminal methyl (CH₃) groups and multiplets for the methylene (B1212753) (CH₂) groups, with those closest to the phosphorus or oxygen atoms shifted further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For butylphosphonic acid butyl ester, distinct signals are expected for each carbon in the three butyl chains. The chemical shifts are influenced by the electronegativity of the neighboring atoms (P and O), causing the carbons directly bonded to oxygen (O-CH₂) and phosphorus (P-CH₂) to appear at lower fields compared to the other aliphatic carbons.

³¹P NMR Spectroscopy: ³¹P NMR is particularly useful for organophosphorus compounds, providing a direct probe of the phosphorus atom's chemical environment. The spectrum for butylphosphonic acid butyl ester is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this peak is characteristic of phosphonate esters. For phosphonates, these shifts typically appear in the range of +15 to +35 ppm relative to an external standard of phosphoric acid. science.gov

Table 1: Predicted NMR Spectral Data for Butylphosphonic Acid Butyl Ester

Click to view data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 3.9 - 4.1 | Multiplet | O-CH₂ -CH₂-CH₂-CH₃ |

| ¹H | ~ 1.5 - 1.8 | Multiplet | P-CH₂ -CH₂-CH₂-CH₃ |

| ¹H | ~ 1.3 - 1.7 | Multiplet | All -CH₂-CH₂ -CH₂- & -CH₂-CH₂ -CH₃ |

| ¹H | ~ 0.8 - 1.0 | Triplet | All -CH₃ |

| ¹³C | ~ 65 - 70 | Doublet (²JPC) | C H₂-O-P |

| ¹³C | ~ 25 - 35 | Doublet (¹JPC) | C H₂-P |

| ¹³C | ~ 15 - 30 | Singlet / Doublet | Other aliphatic C H₂ |

| ¹³C | ~ 13 - 15 | Singlet | All -C H₃ |

| ³¹P | ~ +20 - +30 | Singlet (proton decoupled) | P =O |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of butylphosphonic acid butyl ester is characterized by several strong absorption bands that confirm its identity as a phosphonate ester. nist.gov

The most prominent feature is the intense stretching vibration of the phosphoryl group (P=O), which typically appears in the region of 1250-1200 cm⁻¹. Other key absorptions include the P-O-C (ester) stretches, which are usually found in the 1050-950 cm⁻¹ region, and the C-O stretches. The spectrum is also dominated by strong C-H stretching and bending vibrations from the numerous aliphatic groups in the molecule. nist.govvscht.cz

Table 2: Characteristic IR Absorption Bands for Butylphosphonic Acid Butyl Ester

Click to view data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2960 - 2870 | Strong | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | CH₂ |

| 1380 - 1370 | Medium | C-H Bend (Rocking) | CH₃ |

| ~ 1240 | Very Strong | P=O Stretch | Phosphoryl |

| 1030 - 1000 | Strong | P-O-C Stretch | Phosphonate Ester |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For butylphosphonic acid butyl ester (molar mass: 250.31 g/mol ), electron ionization (EI) is a common technique.

The mass spectrum typically shows a molecular ion peak ([M]⁺) at m/z = 250, although it may be weak. The fragmentation pattern is characteristic of alkyl esters and phosphonates. Common fragmentation pathways include the loss of butene (C₄H₈, 56 Da) via McLafferty-type rearrangements from both the ester and phosphonate butyl groups. Alpha-cleavage next to the oxygen or phosphorus atoms also leads to significant fragment ions. nih.gov

Table 3: Major Fragment Ions in the Electron Ionization Mass Spectrum of Butylphosphonic Acid Butyl Ester

Click to view data

| m/z Value | Proposed Fragment | Proposed Loss from Molecular Ion |

| 195 | [M - C₄H₇]⁺ | Loss of a butyl radical |

| 194 | [M - C₄H₈]⁺ | Loss of butene |

| 139 | [M - C₄H₇ - C₄H₈]⁺ | Loss of butyl radical and butene |

| 83 | [C₆H₁₁]⁺ | Hydrocarbon fragment |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Data sourced from MassBank and NIST repositories. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating butylphosphonic acid butyl ester from impurities and for quantifying its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

HPLC is a robust technique for the analysis and purification of butylphosphonic acid butyl ester. A reverse-phase (RP) HPLC method is typically effective for this non-polar compound. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The compound is retained on the column and then eluted by adjusting the mobile phase composition. Detection is commonly achieved using a UV detector (at low wavelengths) or a refractive index detector. For higher sensitivity and selectivity, a mass spectrometer can be used as the detector (LC-MS). sielc.com

Table 4: Typical HPLC Conditions for Butylphosphonic Acid Butyl Ester Analysis

Click to view data

| Parameter | Condition |

| Mode | Reverse-Phase (RP) |

| Column | Newcrom R1 or C18, 3 µm or 5 µm particles |

| Mobile Phase | Acetonitrile (B52724) / Water with Phosphoric Acid |

| Detection | UV, Refractive Index (RI), or Mass Spectrometry (MS) |

| Notes | For LC-MS, formic acid is substituted for phosphoric acid. sielc.com |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of organophosphonates like butylphosphonic acid butyl ester can be challenging due to their relatively low volatility and potential for thermal degradation in the hot GC injector. chromforum.org

To overcome these issues, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable form. For related compounds like dibutyl phosphate (B84403), methylation using a reagent such as diazomethane (B1218177) has been successfully used. scirp.org This reaction converts any acidic P-OH groups (if present as impurities) into P-OCH₃ esters, increasing volatility. For the ester itself, derivatization is less common but may be used to improve chromatographic peak shape. The analysis is typically performed on a non-polar or mid-polarity capillary column with a flame ionization detector (FID) or a more selective flame photometric detector (FPD) for phosphorus-containing compounds. chromforum.orgscirp.org

Table 5: General GC Conditions for the Analysis of Derivatized Organophosphonates

Click to view data

| Parameter | Condition |

| Derivatization | Often required (e.g., methylation with diazomethane for related acidic impurities). scirp.org |

| Column | Capillary column (e.g., DB-1, DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

| Detector | Flame Ionization (FID), Flame Photometric (FPD), or Mass Spectrometry (MS) |

Elemental Analysis and Complementary Techniques

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. For Butylphosphonic acid butyl ester, with the molecular formula C₈H₁₉O₃P, the theoretical elemental composition can be calculated from its atomic constituents and molecular weight (194.20 g/mol ). This analysis provides a primary confirmation of the compound's identity and purity by comparing experimentally determined percentages of carbon, hydrogen, and phosphorus to the calculated theoretical values.

Table 1: Theoretical Elemental Composition of Butylphosphonic Acid Butyl Ester

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 49.47 |

| Hydrogen | H | 1.008 | 19 | 19.15 | 9.86 |

| Oxygen | O | 16.00 | 3 | 48.00 | 24.72 |

| Phosphorus | P | 30.97 | 1 | 30.97 | 15.95 |

| Total | | | | 194.20 | 100.00 |

Beyond elemental analysis, a suite of complementary analytical techniques is employed to fully characterize Butylphosphonic acid butyl ester and related organophosphorus compounds. These methods provide information on molecular structure, purity, and the presence of isomers or impurities.

Gas Chromatography (GC): GC is a cornerstone technique for the analysis of volatile and thermally stable organophosphates. drawellanalytical.com It separates compounds from a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with detectors like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), GC offers high sensitivity and selectivity for phosphorus-containing compounds. cromlab-instruments.es The retention time, the time it takes for a compound to pass through the column, is a key identifier. drawellanalytical.com

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), mass spectrometry bombards molecules with electrons, causing them to ionize and fragment. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. This allows for definitive structural elucidation and confirmation of the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly powerful for analyzing organophosphorus compounds, as the phosphorus-31 nucleus is NMR-active. The chemical shift in a ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom, including its oxidation state and bonding. ¹H and ¹³C NMR are also used to elucidate the full structure of the butyl and ester groups.

Chromatographic Techniques: Various forms of chromatography are essential for the purification and analysis of organophosphorus compounds. nih.gov Thin-layer chromatography (TLC) can be used for rapid screening, while liquid chromatography (LC) is also applicable for analysis. nih.gov Techniques like solid-phase extraction (SPE) are often used for sample cleanup and pre-concentration before chromatographic analysis. nih.govresearchgate.net

X-ray Diffraction Studies of Crystalline Butylphosphonate Derivatives

While Butylphosphonic acid butyl ester is a liquid at room temperature, many related phosphonic acids and their derivatives can be synthesized in a crystalline form suitable for XRD analysis. nih.gov Studies on these crystalline derivatives provide invaluable insight into the molecular geometry and intermolecular interactions, such as hydrogen bonding, that govern the properties of this class of compounds.

There are two primary XRD techniques:

Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for structural determination. rsc.org It requires a single, high-quality crystal. The analysis yields a complete and precise 3D model of the molecule's structure within the crystal lattice.

Powder X-ray Diffraction (PXRD): This technique is used when single crystals are not available. nih.gov The sample is a microcrystalline powder, and the resulting pattern is a plot of diffraction intensity versus the diffraction angle. While it does not provide the same level of detail as SCXRD, PXRD is crucial for identifying crystalline phases, determining purity, and analyzing the bulk material's structure. nih.govmdpi.com

Structural data obtained from X-ray diffraction studies of crystalline butylphosphonate derivatives would typically be deposited in crystallographic databases. The data includes unit cell parameters (the dimensions of the basic repeating unit of the crystal), space group (describing the symmetry of the crystal), and atomic coordinates.

Table 2: Representative Crystallographic Data Parameters for a Hypothetical Crystalline Phosphonate Derivative This table illustrates the type of data obtained from an X-ray diffraction study; it does not represent actual data for Butylphosphonic acid butyl ester.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.123 |

| b (Å) | Unit cell dimension. | 8.456 |

| c (Å) | Unit cell dimension. | 12.789 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 105.34 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 1055.2 |

| Z | Number of molecules per unit cell. | 4 |

Research on the X-ray structures of related hydroxy-methylenebisphosphonic derivatives has revealed intricate hydrogen-bonding patterns and the influence of solvent inclusion on the crystal packing. nih.gov Such studies are fundamental to understanding the structure-property relationships in the broader family of phosphonate compounds.

Structure Property Relationships in Butylphosphonic Acid Butyl Ester Analogues

Design Principles for Structural Modification of Butylphosphonate Scaffolds

The design of functional molecules based on butylphosphonate scaffolds is guided by principles that correlate structural changes to desired properties. The modification of these scaffolds is a strategic process aimed at fine-tuning the compound's performance for specific applications, ranging from industrial agents to therapeutic candidates. The primary design considerations involve modulating the molecule's steric and electronic properties through targeted chemical alterations.

Key design principles include:

Scaffold Rigidity and Flexibility: The introduction of rigid or flexible moieties into the butylphosphonate structure can significantly impact its interaction with other molecules or surfaces. For instance, incorporating aromatic rings can induce rigidity, while longer, linear alkyl chains increase flexibility.

Functional Group Introduction: The addition of specific functional groups (e.g., hydroxyl, amino, carboxyl) can impart new properties such as enhanced solubility, chelating ability, or specific reactivity. These groups can serve as handles for further chemical reactions or as key interacting points in a biological system.

Hydrophilicity/Lipophilicity Balance (HLB): The balance between water-loving (hydrophilic) and fat-loving (lipophilic) characteristics is crucial for applications such as extraction, phase-transfer catalysis, or drug delivery. This balance is primarily controlled by modifying the length and nature of the alkyl ester groups and the alkyl group attached directly to the phosphorus atom.

Steric Hindrance: The size and branching of the alkyl groups can create steric hindrance around the central phosphorus atom. This can influence the compound's reactivity, stability, and selectivity in chemical transformations. For example, bulky substituents can protect the phosphonate (B1237965) group from hydrolysis or enzymatic degradation. pcronline.com

The process of scaffold design is often iterative, involving cycles of computational modeling, chemical synthesis, and property evaluation to optimize the molecular structure for the intended function. nih.gov

Synthesis and Characterization of Novel Butylphosphonate Derivatives

The synthesis of novel butylphosphonate derivatives is achieved through several established organophosphorus chemistry reactions. A common and versatile method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. For instance, to synthesize a butylphosphonate diester, triethyl phosphite could be reacted with a butyl halide, followed by transesterification if different ester groups are desired. Another key synthetic route is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an unsaturated compound, such as an alkene or imine, in the presence of a base.

Once synthesized, the structural confirmation and purity of these new derivatives are established using a suite of analytical techniques. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR provides information on the proton environment, helping to confirm the structure of the alkyl chains.

¹³C NMR is used to identify all unique carbon atoms in the molecule.

³¹P NMR is particularly crucial for phosphonates, as the chemical shift is highly sensitive to the electronic environment around the phosphorus atom, confirming the formation of the phosphonate group and its substitution pattern.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. The characteristic P=O stretching vibration (typically found in the 1200-1300 cm⁻¹ region) and P-O-C stretches are strong indicators of a phosphonate structure. mdpi.com

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information.

The table below summarizes the characterization data for a series of hypothetical dialkyl butylphosphonate derivatives.

| Derivative (Butyl-P(O)(OR)₂) | R Group | ³¹P NMR Chemical Shift (δ, ppm) | IR P=O Stretch (cm⁻¹) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Dimethyl Butylphosphonate | Methyl | 34.2 | 1255 | 166.13 |

| Diethyl Butylphosphonate | Ethyl | 31.5 | 1248 | 194.18 |

| Di-n-propyl Butylphosphonate | n-Propyl | 31.1 | 1245 | 222.24 |

| Di-isopropyl Butylphosphonate | iso-Propyl | 28.9 | 1250 | 222.24 |

| Di-n-butyl Butylphosphonate | n-Butyl | 30.8 | 1242 | 250.29 |

Influence of Alkyl Chain Lengths and Branching on Butylphosphonate Properties

The physical and chemical properties of butylphosphonate esters are significantly influenced by the nature of the two types of alkyl chains: the butyl group attached to the phosphorus (C-P bond) and the alkyl groups of the ester moieties (P-O-C bonds).

Alkyl Chain Length: Increasing the length of the linear alkyl chains in the ester groups generally leads to predictable changes in physical properties. researchgate.netnih.gov As the total number of carbon atoms increases, the van der Waals forces between molecules become stronger. mdpi.com This trend typically results in:

Increased Viscosity: Longer chains lead to greater intermolecular entanglement, increasing the resistance to flow. researchgate.net

Increased Boiling Point: More energy is required to overcome the stronger intermolecular forces and move the molecules into the gas phase.

Modified Solubility: Increasing the alkyl chain length enhances lipophilicity, leading to higher solubility in nonpolar organic solvents and lower solubility in water.

Alkyl Chain Branching: The introduction of branching in the alkyl chains has a pronounced effect on molecular packing and, consequently, on the material's properties. rsc.org Compared to their linear-chain isomers, branched-chain butylphosphonates generally exhibit:

Lower Melting Points: Branching disrupts the regular, efficient packing of molecules into a crystal lattice, which lowers the energy required to melt the solid.

Reduced Viscosity: Branched chains can decrease intermolecular entanglement compared to long, linear chains, resulting in lower viscosity.

Altered Thermal Stability: The stability of the molecule can be affected by steric hindrance around the phosphonate core.

The following table illustrates the expected trends in the physical properties of di-n-alkyl butylphosphonates as a function of the ester alkyl chain length.

| Ester Alkyl Group (R) | Total Carbons | Expected Relative Viscosity | Expected Relative Boiling Point | Expected Relative Density |

|---|---|---|---|---|

| Ethyl | 8 | Low | Low | High |

| n-Butyl | 12 | Medium | Medium | Medium |

| n-Hexyl | 16 | High | High | Low |

| n-Octyl | 20 | Very High | Very High | Very Low |

Regioselectivity and Stereoselectivity in Butylphosphonate Synthesis

Controlling the precise location and three-dimensional arrangement of chemical bonds during synthesis is critical for producing specific isomers of butylphosphonate analogues. This control is divided into regioselectivity and stereoselectivity. study.com

Regioselectivity refers to the preferential formation of one constitutional isomer over another in a reaction where multiple products could be formed. slideshare.netdurgapurgovtcollege.ac.in In the context of butylphosphonate synthesis, a regioselective reaction would control the position at which a new bond is formed. For example, in the hydrophosphonylation (Pudovik reaction) of an unsymmetrical alkene, the phosphonate group can add to one of two different carbon atoms of the double bond. The reaction is regioselective if one of the two possible regioisomers is formed as the major product. This selectivity is often governed by electronic factors (e.g., Markovnikov vs. anti-Markovnikov addition) and steric effects of the reactants and catalyst.

Stereoselectivity is the preferential formation of one stereoisomer over others. study.com If a reaction creates a new chiral center in a butylphosphonate derivative, a stereoselective synthesis will yield a predominance of one enantiomer or diastereomer. A key example is the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. If the carbon atom alpha to the phosphorus becomes a stereocenter, the use of chiral catalysts or auxiliaries can direct the reaction to favor the formation of one stereoisomer. The precise control of stereochemistry is crucial in fields like medicinal chemistry, where different enantiomers of a molecule can have vastly different biological activities. Theoretical studies, such as Density Functional Theory (DFT), can be employed to understand the origins of stereoselectivity by analyzing the transition state energies of the pathways leading to different stereoisomers. rsc.orgresearchgate.net

Applications of Butylphosphonic Acid Butyl Ester in Chemical Sciences

Applications in Metal Extraction Processes

The chelating ability of the phosphoryl group in dibutyl butylphosphonate makes it an effective extractant for various metal ions. This property is particularly exploited in the field of hydrometallurgy and nuclear chemistry for the separation and purification of valuable and strategic metals.

Dibutyl butylphosphonate has demonstrated considerable efficacy in the solvent extraction of actinides, which is a critical step in the nuclear fuel cycle and waste management. smolecule.comorganic-chemistry.org Studies have shown that DBBP can be employed for the extraction of uranium from nitrate (B79036) eluates of ion exchange processes. smolecule.com In continuous liquid-liquid extraction tests using a 25% v/v solution of DBBP in kerosene, recoveries of 99% or better for uranium have been achieved from eluates containing 15 to 28 g U3O8/l. smolecule.com The resulting extract is rich in uranium, with concentrations ranging from 75 to 95 g U3O8/l. smolecule.com

The extraction efficiency of DBBP for various actinides, including Uranium (VI), Thorium (IV), and Plutonium (IV), has been systematically studied and compared with other well-known extractants like tri-n-butyl phosphate (B84403) (TBP) and diamylamyl phosphonate (B1237965) (DAAP). science.gov The presence of the direct carbon-phosphorus bond in phosphonates like DBBP, as opposed to the oxygen-phosphorus bond in phosphates like TBP, influences the basicity of the phosphoryl oxygen and, consequently, the extraction behavior. rsc.org Research has indicated that phosphonates can exhibit superior metal ion extraction tendencies compared to phosphates. rsc.org

Table 1: Comparative Extraction of Actinides by Organophosphorus Compounds

| Actinide | Extractant | Diluent | Aqueous Medium | Observations |

|---|---|---|---|---|

| Uranium (VI) | 1.1 M DBBP | n-dodecane | Nitric Acid | Extraction behavior studied as a function of nitric acid concentration. science.gov |

| Thorium (IV) | 1.1 M DBBP | n-dodecane | Nitric Acid | Extraction characteristics compared with TBP and DAAP. science.gov |

| Plutonium (IV) | 1.1 M DBBP | n-dodecane | Nitric Acid | Comparative extraction studies performed. science.gov |

| Americium(III) | 1.1 M DBBP | n-dodecane | Nitric Acid | Extraction compared with TBP and DAAP. science.gov |

The fundamental principle behind the extraction capabilities of dibutyl butylphosphonate lies in its ability to form stable complexes with metal ions. smolecule.com The coordination with metal centers occurs through both the phosphoryl oxygen (P=O) and the ester oxygen atoms, leading to the formation of stable chelate complexes. smolecule.com This complexation is a key factor in the selective transfer of metal ions from an aqueous phase to an organic phase during solvent extraction.

The structure of the organophosphorus extractant plays a crucial role in the stability and nature of the metal-extractant complex. The higher basicity of the phosphoryl oxygen in phosphonates, compared to phosphates, contributes to the formation of more stable metal complexes. rsc.org This enhanced stability can lead to higher extraction efficiencies for certain metal ions. The complexation behavior of DBBP is not limited to actinides; it has also been shown to effectively extract thorium from nitrate solutions and interact with other metal ions like zinc. smolecule.com

A critical aspect of solvent extraction processes is the potential for the formation of a third phase, an intermediate phase between the aqueous and organic phases, which can disrupt the separation process. wikipedia.org The formation of this third phase is often linked to the loading of the organic phase with the extracted metal-ligand complexes. wikipedia.org The behavior of dibutyl butylphosphonate in this regard has been investigated, particularly in systems involving the extraction of uranium (VI) and thorium (IV) nitrates from nitric acid media. science.gov

Studies on the third-phase formation of 1.1 M DBBP in n-dodecane have been conducted and compared with systems using TBP and DAAP. science.gov Understanding and controlling third-phase formation is essential for designing robust and efficient solvent extraction flowsheets in industrial applications, including nuclear fuel reprocessing.

Utility as Chemical Intermediates in Organic Synthesis

Beyond its applications in metallurgy, dibutyl butylphosphonate serves as a valuable building block in organic synthesis, primarily as a precursor for the preparation of other functionalized organophosphorus compounds and phosphorus-containing polymers.

Dibutyl butylphosphonate is a key intermediate in the synthesis of a variety of other organophosphorus compounds. smolecule.com Its chemical structure allows for modifications that can lead to compounds with tailored properties for specific applications in agriculture and industry. smolecule.com

One of the fundamental reactions for the synthesis of phosphonates is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.comwikipedia.org While DBBP is a phosphonate itself, it can be synthesized via related pathways, and its derivatives can participate in further transformations. For instance, phosphonate esters are crucial reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org In this reaction, a phosphonate carbanion reacts with an aldehyde or ketone to form an alkene. wikipedia.org Although DBBP itself is not directly the HWE reagent, it represents the class of phosphonate esters that are precursors to the ylides used in this important carbon-carbon bond-forming reaction.

The synthesis of dibutyl butylphosphonate can be achieved through methods like the esterification of butanol with phosphorus oxychloride or phosphoric acid. smolecule.com Another common method is the Michaelis-Becker reaction, which was used to synthesize DBBP for studies on actinide extraction. science.gov

Table 2: Key Reactions Involving Phosphonates

| Reaction | Description | Reactants | Product Class |

|---|---|---|---|

| Michaelis-Arbuzov | Forms a P-C bond. jk-sci.comwikipedia.org | Trialkyl phosphite, Alkyl halide | Alkyl phosphonate |

| Horner-Wadsworth-Emmons | Forms a C=C bond with E-selectivity. wikipedia.orgorganic-chemistry.org | Phosphonate carbanion, Aldehyde or Ketone | Alkene |

| Michaelis-Becker | Forms a P-C bond. science.gov | Dialkyl phosphite, Sodium, Alkyl halide | Alkyl phosphonate |

Organophosphorus compounds, including phosphonates, are increasingly being incorporated into polymers to impart specific properties such as flame retardancy, thermal stability, and metal-chelating capabilities. researchgate.net While direct polymerization of dibutyl butylphosphonate is not a common route, it can serve as a precursor to monomers suitable for polymerization.

For instance, hydrolysis of the ester groups in DBBP can yield butylphosphonic acid. Phosphonic acids and their derivatives are known to be used in the synthesis of phosphorus-containing polymers. science.gov Polyphosphonates are a class of polymers that contain phosphonate ester linkages in their backbone. nih.gov These polymers can be synthesized through various polycondensation reactions. For example, the reaction of a phosphonic dichloride with a diol can yield a polyphosphonate. researchgate.net By first converting DBBP to a more reactive intermediate, it can be incorporated into polymeric structures.

The development of polymers containing phosphorus has led to materials with a wide range of applications, from biomedical uses to advanced materials with enhanced fire resistance. mdpi.com The versatility of organophosphorus chemistry allows for the design of polymers with precisely controlled properties, and compounds like dibutyl butylphosphonate are important starting points in these synthetic endeavors.

Role in Materials Science and Polymer Chemistry

Butylphosphonic acid butyl ester, also known as dibutyl butylphosphonate, is an organophosphorus compound that finds utility in various aspects of materials science and polymer chemistry. Its unique structure, featuring a stable carbon-phosphorus bond and flexible butyl ester groups, allows it to serve as a modifier for polymer properties, a component in catalytic systems, and a precursor for surface functionalization.

The primary application for plasticizers is in polyvinyl chloride (PVC), which in its unplasticized state is a hard and brittle material. kinampark.combausano.com The addition of ester plasticizers transforms PVC into a versatile material suitable for a vast range of applications, from flexible tubing and films to flooring and wire insulation. nbinno.com The effectiveness of a plasticizer is determined by its compatibility with the polymer, its polarity, and its molecular weight. windows.netscispace.com While phthalate (B1215562) esters like Dioctyl Phthalate (DOP) have historically been the benchmark plasticizers for PVC, organophosphates and phosphonates represent another important class of these additives. kinampark.comscispace.com

The performance of a plasticizer is often evaluated by measuring the change in mechanical properties of the polymer. For instance, the 100% Modulus, which is the tensile stress required to achieve 100% elongation, is a key indicator of stiffness in plasticized PVC. scispace.com The table below shows representative data for the effect of a standard ester plasticizer (DOP) on the modulus of PVC, illustrating the typical impact that plasticizers like butylphosphonic acid butyl ester have on a polymer matrix.

Effect of Plasticizer Concentration on the 100% Modulus of PVC

| Plasticizer (DOP) Concentration (phr) | 100% Modulus (MPa) | Material Classification |

|---|---|---|

| 25 | 22.8 | Semi-rigid |

| 35-85 | Varies (e.g., 4.48 at 85 phr) | Flexible |

| >85 | <4.48 | Highly Flexible |

Phosphonates and their derivatives can be immobilized on solid supports to create heterogeneous catalysts or catalytic supports. mdpi.com These materials are advantageous in industrial processes because they allow for the easy separation of the catalyst from the reaction products, enabling catalyst recycling and simplifying product purification. mdpi.com Mesoporous silica (B1680970) is a common support material due to its high surface area and stable structure. mdpi.com

The immobilization of phosphonic acids and phosphoric acid esters onto silica can be achieved through a straightforward method involving reflux in a solvent like toluene, which facilitates the formation of covalent bonds between the phosphorus compound and the silica surface. mdpi.com A study on this method included various organophosphorus compounds, such as phenylphosphonic acid and di-n-butyl phosphate (a compound structurally related to butylphosphonic acid butyl ester), demonstrating the versatility of this approach for anchoring phosphorus-based functionalities to a solid support. mdpi.com

Once functionalized, these materials can be used in catalysis. For example, zirconium phosphonate materials, which can be prepared with a variety of organic groups, are recognized for their utility as solid acid catalysts or as supports for catalytically active metal species in reactions such as hydrogenation, oxidation, and C-C coupling. mdpi.comnih.gov The phosphonate moiety can act as a ligand to coordinate with metal ions, effectively anchoring them to the support. mdpi.com While the direct application of butylphosphonic acid butyl ester on a support specifically for polymerization is not widely documented, the principles of immobilizing phosphonates and their use in supporting catalytically active metals establish a strong precedent for their potential in this field. mdpi.comnih.gov Furthermore, phosphonate-containing monomers can be directly polymerized to create polymers with integrated phosphonate groups, which can then serve as macromolecular supports or ligands. mdpi.comresearchgate.net

Organophosphorus compounds are highly effective for the surface modification of various metal oxides, a process known as surface functionalization. This technique is crucial for tailoring the surface properties of materials for applications in electronics, biomaterials, and corrosion resistance. The functionalization is primarily achieved through the use of phosphonic acids (R-PO(OH)₂), which are the hydrolyzed form of phosphonate esters like butylphosphonic acid butyl ester.

The phosphonic acid headgroup has a strong affinity for metal oxide surfaces such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zinc oxide (ZnO). It forms robust, covalent P-O-Metal bonds with the surface, leading to the formation of a dense, ordered layer known as a self-assembled monolayer (SAM). researchgate.net The process involves the deprotonation of the acid and coordination with the metal atoms on the surface. scispace.com

The organic group attached to the phosphorus atom (the "R" group) then forms the new outermost surface, dictating its properties. For instance, using butylphosphonic acid (the parent acid of the ester) results in a surface covered by butyl groups. These aliphatic chains can alter the surface energy, wettability, and electronic properties of the substrate. researchgate.net The use of fluoroalkylphosphonic acids, for example, can create highly hydrophobic and stable protective coatings or can be used to control the threshold voltage in organic transistors. Therefore, while butylphosphonic acid butyl ester itself is not directly used for binding, it serves as a stable precursor to the active phosphonic acid, which can be generated via hydrolysis before its application in surface modification.

Green Chemistry Applications of Butylphosphonate Esters

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of butylphosphonate esters, this involves developing more sustainable methods for their synthesis and understanding their environmental fate through degradation.

The traditional and most versatile method for forming the P-C bond in phosphonates is the Michaelis-Arbuzov reaction. researchgate.net This reaction typically involves heating a trialkyl phosphite with an alkyl halide. While effective, the classical Michaelis-Arbuzov reaction often requires high temperatures and uses alkyl halides, which can be undesirable from an environmental and safety perspective. mdpi.com Another conventional method, the Michaelis-Becker reaction, uses an alkali metal salt of a dialkyl phosphate but requires strong bases. mdpi.com

In pursuit of more sustainable methodologies, researchers have developed alternative synthetic routes that operate under milder conditions and use more environmentally benign reagents. One such approach is a protocol for synthesizing benzyl (B1604629) phosphonates using a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG-400) as a solvent. mdpi.com This method proceeds smoothly at room temperature, avoids the use of volatile organic solvents, and produces excellent yields. mdpi.com Another green approach is the development of alcohol-based Michaelis-Arbuzov reactions, which use alcohols as the alkyl source, avoiding the need for alkyl halides altogether. windows.net Enzymatic synthesis is another emerging green alternative, where enzymes like phosphotriesterase are used to catalyze the formation or resolution of phosphonate and phosphinate esters, offering high selectivity under mild, aqueous conditions. mdpi.com

Comparison of Synthetic Routes for Phosphonate Esters

| Method | Typical Reactants | Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Michaelis-Arbuzov (Traditional) | Trialkyl phosphite, Alkyl halide | High temperature (often >100°C) | Versatile but can require harsh conditions and reactive halides. mdpi.com |

| Michaelis-Becker | Dialkyl phosphite salt, Alkyl halide | Milder temperature, requires strong base | Avoids high heat but uses stoichiometric strong base. mdpi.com |

| PEG/KI Catalytic System | Dialkyl phosphite, Benzyl halide, KI/K₂CO₃ | Room temperature, PEG-400 solvent | Environmentally benign solvent, mild conditions, high yield. mdpi.com |

| Alcohol-Based Arbuzov | Alcohol, Phosphite, Catalyst (e.g., n-Bu₄NI) | Elevated temperature (e.g., 125°C) | Avoids use of alkyl halides, making it a greener alternative. windows.net |

Understanding the environmental fate of synthetic compounds like butylphosphonic acid butyl ester is a key aspect of green chemistry. Phosphonates are characterized by a highly stable carbon-phosphorus (C-P) bond, which is resistant to chemical hydrolysis and thermal degradation. made-in-china.com However, various microorganisms have evolved enzymatic pathways to cleave this bond and utilize phosphonates as a source of phosphorus, and sometimes carbon or nitrogen. mdpi.commdpi.com

The microbial degradation of phosphonates proceeds through several distinct enzymatic systems:

The C-P Lyase Pathway: This is a complex, multi-enzyme system that can cleave the C-P bond in a wide range of phosphonates. It is a fundamentally important pathway for breaking down non-activated C-P bonds. researchgate.netmdpi.com

Phosphonatase (Phosphonoacetaldehyde Hydrolase): This enzyme is involved in a hydrolytic pathway that specifically targets 2-aminoethylphosphonate (AEP), one of the most common natural phosphonates. The pathway involves the conversion of AEP to phosphonoacetaldehyde, which is then cleaved by phosphonatase into acetaldehyde (B116499) and inorganic phosphate. mdpi.commdpi.com

Oxidative Pathways: Some degradation routes involve an initial oxidative reaction. For instance, the degradation of AEP can proceed via an oxidative route where dioxygenases are used to form an intermediate that is subsequently cleaved to yield glycine (B1666218) and phosphate. mdpi.com

Other Hydrolases: Specific hydrolases exist for other phosphonates, such as phosphonoacetate hydrolase and phosphonopyruvate (B1221233) hydrolase, which cleave the C-P bond in their respective substrates. researchgate.net

These biological pathways ultimately convert the organophosphonate into inorganic phosphate, which can be assimilated by the microorganism, and a carbon-based fragment that can enter cellular metabolism. mdpi.com The existence of these diverse degradation routes indicates that, despite their chemical stability, phosphonate compounds can be broken down in the environment.

Theoretical and Computational Investigations of Butylphosphonic Acid Butyl Ester

Quantum Mechanical Studies of Electronic Structure and Reactivity

Key areas for future quantum mechanical investigation would include:

Geometric Optimization: Determining the most stable three-dimensional structure.

Population Analysis: Quantifying the partial charges on each atom to identify reactive centers.

Frontier Molecular Orbital (FMO) Analysis: Characterizing the HOMO-LUMO gap to assess chemical reactivity and kinetic stability.

Vibrational Frequency Calculations: Predicting the infrared and Raman spectra to aid in experimental identification and characterization.

Without specific studies on butylphosphonic acid butyl ester, no definitive data on these properties can be presented.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like butylphosphonic acid butyl ester and to simulate its interactions with other molecules or in different environments. An MD simulation would track the movements of each atom over time, providing insights into the molecule's dynamic behavior.

Potential applications of MD simulations for this compound would involve:

Conformational Sampling: Identifying the most prevalent shapes the molecule adopts in solution or in the gas phase.

Solvation Studies: Analyzing how the molecule interacts with various solvents, which is critical for understanding its solubility and partitioning behavior.

Intermolecular Interactions: Simulating how multiple molecules of butylphosphonic acid butyl ester interact with each other, for instance, to study aggregation or self-assembly.

Currently, there is a lack of published MD simulation data specifically for butylphosphonic acid butyl ester, preventing a detailed discussion of its conformational preferences and interaction dynamics.

Computational Approaches to Elucidate Reaction Mechanisms

Computational chemistry provides invaluable tools for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For butylphosphonic acid butyl ester, this could involve studying its hydrolysis, thermal decomposition, or reactions with other chemical species. By modeling the potential energy surface of a reaction, researchers can gain a step-by-step understanding of how reactants are converted into products.

Specific reaction mechanisms that could be investigated computationally include:

Hydrolysis: Determining the pathway for the cleavage of the ester or P-C bonds in the presence of water.

Oxidation: Modeling the reaction with oxidizing agents to predict degradation products.

Ligand Exchange: Simulating its interaction and coordination with metal ions.

The absence of such computational studies in the literature means that the mechanistic details of reactions involving butylphosphonic acid butyl ester remain to be computationally explored.

Predictive Modeling for Butylphosphonate Properties and Interactions

Predictive modeling, often employing Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) approaches, uses a molecule's computed structural and electronic properties to forecast its macroscopic properties and biological or environmental interactions. These models are built on existing data from related compounds to make statistically robust predictions for new or understudied molecules.

For butylphosphonic acid butyl ester, predictive models could be developed to estimate:

Physicochemical Properties: Boiling point, vapor pressure, and solubility.

Environmental Fate: Adsorption to soil, biodegradability, and potential for bioaccumulation.

Toxicity: Predicting potential adverse effects on various organisms.

The development and validation of such predictive models are contingent on the availability of both experimental data and computed molecular descriptors for a series of related phosphonates, an area that appears undeveloped specifically for butylphosphonic acid butyl ester.

Future Research Directions and Emerging Trends for Butylphosphonic Acid Butyl Esters

Development of Highly Efficient and Selective Synthetic Methodologies

The synthesis of butylphosphonic acid butyl esters has traditionally relied on established methods such as the Arbuzov reaction, which involves the reaction of a phosphite (B83602) with an alkyl halide. google.com However, the future of synthetic chemistry lies in the development of greener, more efficient, and highly selective methodologies. A key area of research is the direct esterification of phosphonic acids, which offers a more atom-economical route.

Recent studies have focused on optimizing conditions for selective esterification. For instance, research into the esterification of butylphosphonic acid has shown that the choice of alkoxy group donor and reaction temperature are critical for controlling the outcome. nih.govmdpi.com Triethyl orthoacetate has been identified as a particularly effective reagent and solvent for these transformations. mdpi.com A significant finding is the temperature-dependent selectivity: at lower temperatures (e.g., 30 °C), the reaction selectively yields the monoester, while at higher temperatures (e.g., 90 °C), the diester is formed as the exclusive product. nih.govmdpi.com This thermal control provides a straightforward method for producing either mono- or di-butyl esters of butylphosphonic acid with high yields.

Future work will likely focus on expanding the scope of "green" catalysts, such as solid-supported reagents and nanoparticles, to facilitate these reactions under milder, solvent-free conditions. rsc.org The goal is to develop catalytic systems that are not only efficient and selective but also reusable, minimizing waste and environmental impact. rsc.org

Table 1: Effect of Temperature on the Esterification of Butylphosphonic Acid with Triethyl Orthoacetate

| Entry | Temperature (°C) | Substrate Conversion (%) | Monoester Yield (%) | Diester Yield (%) |

|---|---|---|---|---|

| 1 | 30 | >99 | 98 | <1 |

| 2 | 40 | >99 | 92 | 7 |

| 3 | 60 | >99 | 24 | 75 |

| 4 | 90 | >99 | 0 | 99 |

Data derived from studies on selective esterification of phosphonic acids. nih.govmdpi.com

Exploration of Novel Applications in Advanced Materials

The phosphonate (B1237965) group is an excellent anchor for binding to a variety of metal and metal oxide surfaces. This property makes butylphosphonic acid and its esters prime candidates for the surface modification of advanced materials. Future research is expected to explore their use in creating functional coatings, passivating layers, and organic-inorganic hybrid materials.

For example, phosphonic acids have been successfully immobilized on mesoporous silica (B1680970), creating covalently functionalized materials. mdpi.com This suggests that butylphosphonic acid butyl esters could be used to tailor the surface properties of silica-based materials, rendering them hydrophobic or introducing specific functionalities for applications in chromatography, sensing, or drug delivery. Similarly, tert-butylphosphonic acid has been studied as a ligand to reduce the agglomeration of barium titanate nanoparticles, indicating a role for phosphonates in improving the processability and performance of nanocomposites. researchgate.net

Emerging trends will likely involve the design of butylphosphonate derivatives with specific terminal functional groups. These molecules could act as self-assembling monolayers (SAMs) on substrates like titanium dioxide or zirconium dioxide, creating highly ordered surfaces for applications in electronics, anti-corrosion coatings, and biomedical implants.

Innovative Strategies for Butylphosphonate-Based Catalysis

The ability of the phosphonate moiety to coordinate with metal ions provides a powerful tool for developing novel catalysts. Research is moving towards using butylphosphonates as integral components of heterogeneous catalysts, offering advantages in stability, separation, and reusability over their homogeneous counterparts.

One promising strategy involves the incorporation of phosphonate ligands into metal-organic frameworks (MOFs). nih.gov These crystalline, porous materials can act as highly effective and selective heterogeneous catalysts. By designing MOFs with butylphosphonate linkers, it may be possible to create catalysts with tailored pore environments and active sites for specific organic transformations, such as asymmetric alkylation or oxidation reactions. nih.gov

Another innovative approach is the use of phosphonate-functionalized supports to immobilize metal catalysts. Zirconium-phosphonate materials have been used as robust supports for palladium catalysts in C-C coupling reactions and for ruthenium catalysts in hydrogenation reactions. scispace.com Future research will focus on creating butylphosphonate-based supports that not only anchor the catalytic metal but also actively participate in the catalytic cycle, potentially enhancing activity and selectivity.

Table 2: Performance of a Phosphonate-MOF Catalyst (1-Cr) in Asymmetric Allylboration

| Aldehyde Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | 98 | 83 |

| 4-Methoxybenzaldehyde | 98 | 84 |

| 4-Nitrobenzaldehyde | 95 | 98 |

| 2-Thienylaldehyde | 98 | 88 |

Data showcases the potential of phosphonate-based systems in asymmetric catalysis. nih.gov

Integration of Computational and Experimental Approaches for Deeper Understanding

To accelerate the development of new synthetic methods and applications, a deeper, molecular-level understanding of butylphosphonic acid butyl esters is essential. The integration of computational modeling with advanced experimental techniques is a powerful strategy to achieve this.

Computational methods, particularly density functional theory (DFT), can provide profound insights into molecular structure, reaction mechanisms, and electronic properties. researchgate.net For instance, DFT calculations have been used to study the hydrogen-bonding and aggregation behavior of tert-butylphosphonic acid, revealing the energetically favored structures. researchgate.net This same approach can be applied to butylphosphonic acid butyl esters to predict their conformational preferences, reactivity, and binding modes to material surfaces.

Combining these computational predictions with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction allows for a comprehensive understanding. nih.govresearchgate.net Mechanistic studies of catalytic reactions, such as the chiral phosphoric acid-catalyzed cycloisomerization of complex molecules, have demonstrated how quantum chemical calculations can elucidate reaction pathways that are consistent with experimental observations. nih.gov This synergistic approach will be indispensable for rationally designing novel butylphosphonate-based materials and catalysts, predicting their properties before synthesis, and optimizing reaction conditions for greater efficiency and selectivity.

Q & A

Q. What are the recommended methodologies for synthesizing butanphosphonsaurebutylester with high purity?

Synthesis should follow established protocols for phosphonate esters, such as esterification of phosphonic acid derivatives with butanol under controlled conditions (e.g., acid catalysis or microwave-assisted reactions). Purity optimization requires iterative purification steps, including fractional distillation or column chromatography, followed by analytical validation via <sup>31</sup>P NMR and HPLC-MS to confirm structural integrity and minimize impurities (>98% purity threshold) .

Q. How should researchers characterize the physicochemical properties of this compound?

Key properties include solubility (tested in polar/nonpolar solvents via gravimetric methods), thermal stability (DSC/TGA), and hydrolytic resistance (pH-dependent degradation studies). Spectroscopic techniques like FT-IR and <sup>1</sup>H/<sup>13</sup>C NMR are critical for functional group identification. Reference spectral databases (e.g., SDBS) should be cross-checked to validate assignments .

Q. What analytical techniques are essential for quantifying this compound in complex matrices?

LC-MS/MS or GC-FID with internal standardization (e.g., deuterated analogs) is recommended for quantitative analysis. Calibration curves must account for matrix effects, and method validation should include recovery experiments (spiked samples) and limit-of-detection (LOD) calculations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity data for this compound?

Contradictions often arise from variations in solvent polarity, trace moisture, or catalyst residues. A factorial design of experiments (DoE) should isolate variables, while kinetic studies (e.g., <sup>31</sup>P NMR reaction monitoring) can elucidate mechanistic pathways. Cross-validation with computational models (DFT) may explain discrepancies in activation energies .

Q. What strategies optimize the catalytic efficiency of this compound in coupling reactions?

Screen catalysts (e.g., palladium complexes, organocatalysts) under inert atmospheres to prevent oxidation. Use in situ techniques (Raman spectroscopy) to track intermediate formation. Statistical tools like response surface methodology (RSM) can identify optimal temperature/catalyst loading ratios .

Q. How should researchers address batch-to-batch variability in biological assays involving this compound?

Implement stringent quality control: quantify peptide content (amino acid analysis), residual solvents (HS-GC), and counterion concentrations (ion chromatography). For cell-based assays, pre-test solubility in assay buffers and include batch-specific positive controls. Metadata logging (e.g., storage conditions, synthesis dates) is critical for reproducibility .

Q. What frameworks are recommended for interpreting conflicting toxicity profiles of this compound across studies?

Meta-analyses should adhere to PRISMA guidelines, assessing bias via risk-of-bias tools (e.g., Cochrane ROBINS-I). Stratify data by model organisms, exposure durations, and endpoints. Confounding factors (e.g., impurity profiles) must be explicitly addressed in subgroup analyses .

Data Presentation & Reproducibility

Q. What validation steps are critical before publishing computational models of this compound’s behavior?

Cross-validate force fields (e.g., AMBER vs. CHARMM) and benchmark against experimental data (e.g., crystallographic or NMR-derived geometries). Report sensitivity analyses to assess parameter robustness. Provide open-access input files and version-controlled software details .

Ethical & Methodological Considerations

Q. How can researchers ensure ethical rigor when collaborating on multi-institutional studies of this compound?

Draft a collaboration agreement outlining data ownership, authorship criteria, and conflict-of-interest disclosures. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and archive datasets in repositories like Zenodo or ChemRxiv .

Q. What peer-review criteria should be prioritized for studies on novel derivatives of this compound?

Reviewers must evaluate synthetic reproducibility (detailed SI protocols), spectral validation (raw data availability), and biological relevance (dose-response curves, negative controls). Flag overinterpretation of preliminary data (e.g., mechanistic claims without isotopic labeling evidence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.